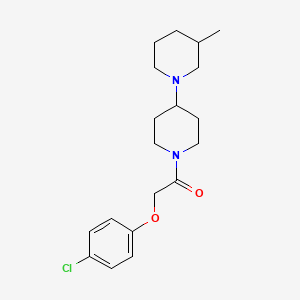![molecular formula C35H22ClN3O6 B10884720 2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B10884720.png)
2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[4-(4-CHLORO-2-NITROPHENOXY)PHENYL]-2-OXOETHYL 2,3-DIPHENYL-6-QUINOXALINECARBOXYLATE” is a complex organic compound that features a quinoxaline core, a phenyl group, and various functional groups including a nitro group and a chloro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “2-[4-(4-CHLORO-2-NITROPHENOXY)PHENYL]-2-OXOETHYL 2,3-DIPHENYL-6-QUINOXALINECARBOXYLATE” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Quinoxaline Core: Starting from o-phenylenediamine and a diketone to form the quinoxaline ring.
Introduction of the Phenyl Group: Using a Friedel-Crafts acylation reaction to attach the phenyl group.
Functional Group Modifications: Introducing the nitro and chloro groups through nitration and halogenation reactions, respectively.
Final Coupling: Coupling the intermediate with the appropriate phenoxy and oxoethyl groups under specific conditions, possibly using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced under hydrogenation conditions.
Substitution: The chloro group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products
Reduction of Nitro Group: Formation of an amino derivative.
Substitution of Chloro Group: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Intermediate in Organic Synthesis: Used as a building block for more complex molecules.
Ligand in Coordination Chemistry: The quinoxaline core can act as a ligand for metal complexes.
Biology and Medicine
Potential Drug Candidate: Investigated for its biological activity, including antimicrobial and anticancer properties.
Biochemical Probes: Used in studies to understand biological pathways and mechanisms.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Catalysis: Employed as a catalyst or catalyst precursor in various chemical reactions.
Wirkmechanismus
The mechanism of action of “2-[4-(4-CHLORO-2-NITROPHENOXY)PHENYL]-2-OXOETHYL 2,3-DIPHENYL-6-QUINOXALINECARBOXYLATE” would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets could include enzymes or receptors involved in these pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Diphenylquinoxaline: Lacks the additional functional groups but shares the quinoxaline core.
4-Chloro-2-nitrophenol: Contains the nitro and chloro groups but lacks the quinoxaline core.
Phenoxyacetic Acid Derivatives: Similar in having the phenoxy group but differ in the rest of the structure.
Uniqueness
“2-[4-(4-CHLORO-2-NITROPHENOXY)PHENYL]-2-OXOETHYL 2,3-DIPHENYL-6-QUINOXALINECARBOXYLATE” is unique due to its combination of functional groups and the quinoxaline core, which may confer specific chemical reactivity and biological activity not seen in simpler analogs.
Eigenschaften
Molekularformel |
C35H22ClN3O6 |
|---|---|
Molekulargewicht |
616.0 g/mol |
IUPAC-Name |
[2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl] 2,3-diphenylquinoxaline-6-carboxylate |
InChI |
InChI=1S/C35H22ClN3O6/c36-26-14-18-32(30(20-26)39(42)43)45-27-15-11-22(12-16-27)31(40)21-44-35(41)25-13-17-28-29(19-25)38-34(24-9-5-2-6-10-24)33(37-28)23-7-3-1-4-8-23/h1-20H,21H2 |
InChI-Schlüssel |
VHTAZTLTTWBCEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)OC5=C(C=C(C=C5)Cl)[N+](=O)[O-])N=C2C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate](/img/structure/B10884643.png)
![N-(4-{[4-(2-ethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10884646.png)

![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884651.png)

![1-[1-(2,3-Dimethoxybenzyl)-4-piperidyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B10884660.png)


![Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate](/img/structure/B10884686.png)
![N-benzyl-N-methyl-1-[(4-methylphenyl)methyl]piperidin-4-amine](/img/structure/B10884687.png)
![1-Methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B10884688.png)
![N-(4-{[4-(2-chlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10884696.png)
![N-benzyl-1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N-(2-phenylethyl)piperidin-4-amine](/img/structure/B10884712.png)

